5-bromo-2-chloro-N-cyclobutylbenzamide
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Overview
Description
5-Bromo-2-chloro-N-cyclobutylbenzamide is an organic compound with the molecular formula C11H11BrClNO It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring and a cyclobutyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-cyclobutylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-Bromo-2-chloro-N-cyclobutylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in studies investigating the biological activity of benzamide derivatives, including their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-cyclobutylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: A precursor in the synthesis of 5-bromo-2-chloro-N-cyclobutylbenzamide.
2-Chloro-5-bromobenzamide:
5-Bromo-2-chloro-N-cyclopentylbenzamide: Another derivative with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine substituents on the benzene ring and the cyclobutyl group attached to the amide nitrogen. This combination of features imparts specific chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclobutylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAASPVPTCISMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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